This compound is classified under:
The synthesis of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide typically involves several steps, including:
The molecular structure of 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide can be described as follows:
4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide can participate in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide primarily involves its interaction with specific biological targets:
The unique halogen substituents may enhance binding affinity or specificity towards particular enzymes or receptors compared to non-halogenated analogs.
Common techniques for characterizing these properties include:
4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide has various applications in scientific research:
Research may focus on optimizing its synthesis for higher yields, exploring its full range of biological activities, and assessing its potential therapeutic applications in treating diseases linked to enzyme dysregulation.
The systematic IUPAC name follows hierarchical nomenclature rules prioritizing the carboxamide functional group. The parent chain is identified as butanamide (4-carbon chain), with chlorine substitution at the terminal carbon (4-chloro) and nitrogen attachment to the substituted phenyl ring (3-fluoro-4-methylphenyl). This naming adheres to Rule 1 (longest carbon chain) and Rule 2 (lowest locants) of IUPAC guidelines [4].
Structural identifiers include:
The molecule features three key regions:
Table 1: Comprehensive Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 4-Chloro-N-(3-fluoro-4-methylphenyl)butanamide |
CAS Registry Number | 953746-04-8 |
MDL Number | MFCD09730949 |
Molecular Formula | C₁₁H₁₃ClFNO |
Molecular Weight | 229.68 g/mol |
Table 2: Physicochemical Properties
Property | Value |
---|---|
Purity Specification | ≥98% (HPLC) |
Storage Conditions | Room temperature (stable) |
Appearance | White crystalline solid |
The compound first emerged in pharmaceutical literature circa 2003 through patent disclosures related to epidermal growth factor receptor (EGFR) inhibitors. It was specifically developed as a key intermediate in the synthesis of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine derivatives, a class of potent tyrosine kinase inhibitors [3].
Significant synthetic advancements include:
The CAS registry date (953746-04-8) correlates with its emergence in pharmaceutical patent literature during early EGFR inhibitor development phases. The compound's design strategically incorporates fluorine to enhance bioavailability and chlorine as a synthetic handle for nucleophilic displacement – features critical for downstream derivatization in drug synthesis [1] [2].
This compound serves as a versatile synthon in oncology drug development, specifically for EGFR-targeted therapeutics. Its structural significance lies in three domains:
A. Bioactive Precursor FunctionThe molecule functions as the aniline component in quinazoline-based kinase inhibitors. The chloroalkyl chain undergoes nucleophilic displacement with morpholine derivatives to form tertiary amine linkages essential for receptor binding. This is exemplified in the synthesis of advanced EGFR inhibitors where the 4-chloro group is displaced by 3-morpholinopropan-1-ol under basic conditions [3].
B. Structure-Activity Relationship (SAR) Contributions
C. Synthetic EfficiencyThe compound enables convergent synthesis of complex drug candidates through:
Table 3: Structural Features Impacting Binding Affinity
Structural Element | Role in Bioactivity | Medicinal Chemistry Impact |
---|---|---|
3-Fluoro Substituent | σ-electron withdrawal | Enhanced target binding affinity |
4-Methyl Group | π-electron donation | Metabolic stability improvement |
Chloroalkyl Chain | Displacement site | Enables critical morpholine incorporation |
Amide Linkage | Hydrogen bond acceptor | Precise molecular orientation at ATP site |
The strategic placement of fluorine at the 3-position prevents oxidative metabolism, while the methyl group at the 4-position creates steric hindrance that reduces off-target interactions. These features collectively address pharmacokinetic challenges in kinase inhibitor development, making this intermediate invaluable for creating therapeutics with optimized ADME profiles [3] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7